5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione
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Overview
Description
5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a heterocyclic compound with a unique structure that includes an amino group, two methyl groups, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione typically involves the reaction of 1,3-dimethyluracil with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl groups.
3-Amino-5,6-dimethyl-1,2,4-triazine: Contains a triazine ring instead of a diazinane ring.
5-Amino-1,3-dimethylpyrazole: Features a pyrazole ring instead of a diazinane ring.
Uniqueness
The uniqueness of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and sulfanylidene groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
65413-42-5 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3 |
InChI Key |
CAMGETFHWUKWEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=S)N(C1=O)C)N |
Origin of Product |
United States |
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